![molecular formula C8H12N2O2 B1269652 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid CAS No. 890625-93-1](/img/structure/B1269652.png)
3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
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Description
Synthesis Analysis
Pyrazole derivatives, including compounds similar to 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid, are synthesized through various methods. One common approach involves the condensation followed by cyclization of appropriate precursors. Phosphorus oxychloride, dimethyl formamide, acetamide, and hydrazine are commonly used reagents for synthesizing pyrazole appended heterocyclic skeletons (Dar & Shamsuzzaman, 2015).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of two nitrogen atoms in a five-membered ring. This structure imparts unique electronic and chemical properties to the compound, making it a valuable scaffold in medicinal chemistry.
Chemical Reactions and Properties
Pyrazoles undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, due to their electron-rich nature. These reactions are utilized to introduce functional groups or to construct complex molecules for pharmaceutical applications (Kiyani, 2018).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure and substituents. These properties are critical for determining the compound's suitability in various applications, including its pharmacokinetic profile.
Chemical Properties Analysis
Pyrazole derivatives exhibit a range of chemical properties, including acidic and basic behaviors, due to the presence of nitrogen atoms. These compounds can act as ligands in coordination chemistry, forming complexes with metals. Their chemical reactivity is also exploited in synthesizing biologically active molecules (Gomaa & Ali, 2020).
Scientific Research Applications
Synthesis Applications
Simple and Rapid Synthesis of Propanoic Acids : A study by Reddy & Rao (2006) outlined a simple method for synthesizing 1,3-diarylpyrazol-4-yl propanoic acids, demonstrating the utility of these compounds in creating pharmacologically active molecules.
Regiospecific Syntheses : Kumarasinghe et al. (2009) highlighted the regiospecific synthesis of similar compounds, emphasizing the importance of X-ray analysis for structure determination in such processes (Kumarasinghe, Hruby, & Nichol, 2009).
Medical and Biological Research
Sedative and Local Anesthetic Activities : Bondavalli et al. (1990) described the synthesis of N,N-disubstituted propanamides and propanamines from 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanoic acid, which showed sedative, local anesthetic, and antiplatelet activities (Bondavalli et al., 1990).
Antibacterial and Antifungal Properties : Aly & El-Mohdy (2015) investigated modified hydrogels involving 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, showing promise in medical applications due to their antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Anticancer Activity : Metwally, Abdelrazek, & Eldaly (2016) synthesized new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole and evaluated their anticancer activity, demonstrating the potential of these compounds in cancer research (Metwally, Abdelrazek, & Eldaly, 2016).
Industrial and Material Science Applications
Corrosion Inhibition : Bouklah et al. (2005) and Missoum et al. (2013) studied compounds related to 3,5-dimethyl-1H-pyrazole for their effectiveness in inhibiting corrosion of steel in hydrochloric acid, highlighting the industrial application of these compounds (Bouklah et al., 2005); (Missoum et al., 2013).
Metal Complex Synthesis : Guerrero et al. (2008) synthesized palladium(II) complexes using 3,5-dimethylpyrazolic hybrid ligands, which could be used in various chemical processes and studies (Guerrero et al., 2008).
properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5-7(3-4-8(11)12)6(2)10-9-5/h3-4H2,1-2H3,(H,9,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTYLFMWIMKAKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354543 |
Source
|
Record name | 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
890625-93-1 |
Source
|
Record name | 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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